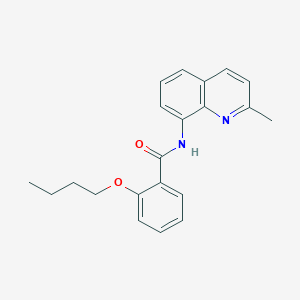![molecular formula C22H27ClN2O3S2 B11335356 1-(benzylsulfonyl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11335356.png)
1-(benzylsulfonyl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzylsulfonyl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a benzylsulfonyl group, and a chlorobenzylsulfanyl group.
Méthodes De Préparation
The synthesis of 1-(benzylsulfonyl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring and the introduction of the benzylsulfonyl and chlorobenzylsulfanyl groups. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced through a sulfonylation reaction using benzylsulfonyl chloride and a suitable base.
Introduction of the Chlorobenzylsulfanyl Group: The chlorobenzylsulfanyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable thiol.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
1-(benzylsulfonyl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving aberrant signaling pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(benzylsulfonyl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(benzylsulfonyl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(benzylsulfonyl)piperidine: This compound lacks the chlorobenzylsulfanyl group and may have different chemical and biological properties.
2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone: This compound has a similar benzylsulfonyl group but includes an indole moiety, which may confer different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological effects.
Propriétés
Formule moléculaire |
C22H27ClN2O3S2 |
|---|---|
Poids moléculaire |
467.0 g/mol |
Nom IUPAC |
1-benzylsulfonyl-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27ClN2O3S2/c23-21-9-5-4-8-20(21)16-29-15-12-24-22(26)19-10-13-25(14-11-19)30(27,28)17-18-6-2-1-3-7-18/h1-9,19H,10-17H2,(H,24,26) |
Clé InChI |
ZDKPRBIEBYMQJR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NCCSCC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B11335274.png)
![7-chloro-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11335279.png)
![1-butyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11335280.png)
![1-[(3-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11335289.png)

![5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11335313.png)

![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11335319.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11335321.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11335326.png)
![5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11335331.png)
![3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11335332.png)
![N-(3,4-Dimethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11335334.png)
![5-[(4-chlorophenyl)carbonyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11335335.png)
